N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide is a heterocyclic compound that features a quinoline moiety fused with a morpholine ring
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-cyclopropyl-4-quinolin-4-ylmorpholine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-12-5-6-12)16-11-20(9-10-22-16)15-7-8-18-14-4-2-1-3-13(14)15/h1-4,7-8,12,16H,5-6,9-11H2,(H,19,21) |
InChI Key |
ILKFUUNSNJZOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide typically involves the construction of the quinoline ring followed by the introduction of the morpholine and cyclopropyl groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone to form the quinoline ring.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone in the presence of a base to form quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(quinolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety is known to interact with DNA and proteins, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
This compound is unique due to its combination of the quinoline and morpholine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
